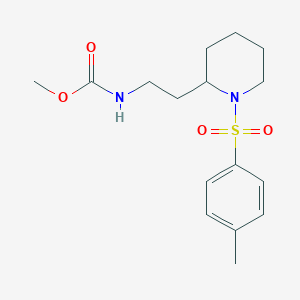

Methyl (2-(1-tosylpiperidin-2-yl)ethyl)carbamate

Description

Properties

IUPAC Name |

methyl N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4S/c1-13-6-8-15(9-7-13)23(20,21)18-12-4-3-5-14(18)10-11-17-16(19)22-2/h6-9,14H,3-5,10-12H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQSLAUMIPNDPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl (2-(1-tosylpiperidin-2-yl)ethyl)carbamate typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the piperidine ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the tosyl group: The piperidine ring is then tosylated using p-toluenesulfonyl chloride in the presence of a base such as pyridine.

Attachment of the ethyl chain: The tosylated piperidine is reacted with an ethylating agent to introduce the ethyl chain.

Formation of the carbamate group: Finally, the ethylated tosylpiperidine is treated with methyl isocyanate to form the carbamate group

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

Methyl (2-(1-tosylpiperidin-2-yl)ethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or sodium methoxide.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol

Scientific Research Applications

Methyl (2-(1-tosylpiperidin-2-yl)ethyl)carbamate has various applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

Medicine: Piperidine derivatives, including this compound, are explored for their potential therapeutic effects, such as analgesic, anti-inflammatory, and antipsychotic activities.

Industry: The compound can be used in the development of agrochemicals and other industrial chemicals .

Mechanism of Action

The mechanism of action of methyl (2-(1-tosylpiperidin-2-yl)ethyl)carbamate involves its interaction with specific molecular targets. The tosyl group and carbamate moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine ring can mimic natural substrates or ligands, allowing the compound to bind to target proteins and exert its effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl Carbamate Derivatives

The ethyl carbamate analogue, where the methyl group is replaced with an ethyl chain, demonstrates superior RMA activity. In SAR studies, the ethyl carbamate variant exhibited an 8-fold improvement in MRC (minimum resistance-modifying concentration) and a 3-fold reduction in mammalian toxicity compared to the methyl carbamate derivative . This enhanced activity is attributed to the ethyl group’s improved hydrophobic interactions with bacterial enzymes or membranes.

Vinyl Carbamate

Vinyl carbamate (CH₂=CH–O–CO–NH₂) is structurally simpler but highly carcinogenic.

Piperidinyl Ethyl Carbamate Derivatives

Compounds like (2-piperidin-1-yl-ethyl)-carbamic acid esters (e.g., cyclopentyl ester derivatives) share structural similarities with the target compound but incorporate bulkier substituents.

Pharmacological Activity

Key Findings :

- Ethyl carbamate derivatives outperform methyl carbamates in MRSA-targeted RMA activity due to enhanced hydrophobic interactions .

- Vinyl carbamate’s carcinogenicity limits therapeutic utility despite structural simplicity .

Toxicological Profiles

Methyl Carbamate

Its safety profile makes it a viable scaffold for further SAR optimization.

Ethyl Carbamate (Urethan)

Ethyl carbamate is a multipotential carcinogen causing severe myelotoxicity, suppressed natural killer (NK) cell activity, and hepatic tumors in rodents . Its toxicity correlates with metabolic conversion to vinyl carbamate intermediates, which form DNA adducts .

Ethyl N-Hydroxycarbamate

This metabolite of ethyl carbamate exhibits weak direct mutagenicity in Salmonella typhimurium assays but is detoxified by hepatic enzymes, highlighting species-specific metabolic vulnerabilities .

Data Tables

Table 1: Structural and Functional Comparison of Carbamate Derivatives

| Compound Name | Structure Highlights | Key Activity | Toxicity Profile |

|---|---|---|---|

| Methyl (2-(1-tosylpiperidin-2-yl)ethyl)carbamate | Tosyl-piperidine + methyl carbamate | MRSA RMA (baseline activity) | Low mammalian toxicity |

| Ethyl carbamate analogue | Ethyl carbamate substitution | 8× MRC improvement vs. methyl | Moderate carcinogenicity |

| Vinyl carbamate | CH₂=CH–O–CO–NH₂ | High carcinogenic potency | Severe mutagenicity |

| Ethyl [2-(3-furyl)ethyl]carbamate | Furan-ethyl carbamate (CAS 137267-49-3) | Unreported (structural analogue) | Unknown |

Q & A

What are the established synthetic routes for Methyl (2-(1-tosylpiperidin-2-yl)ethyl)carbamate, and how do experimental protocols differ in yield optimization?

Classification: Basic Research Question

Methodological Answer:

Synthetic routes often involve carbamate formation via nucleophilic substitution or coupling reactions. For example, analogous compounds like tert-butyl carbamate derivatives are synthesized using HCl-mediated deprotection in ethyl acetate, as seen in the cleavage of tert-butyl groups under acidic conditions . Key steps include:

- Starting material selection : Use of tert-butyl carbamate precursors for stability during coupling .

- Protection/deprotection : Tosyl (Ts) groups are retained during synthesis to stabilize intermediates, as observed in piperidine-containing scaffolds .

- Yield optimization : Adjusting stoichiometry of reagents (e.g., 4N HCl in ethyl acetate) and reaction time to minimize side products .

Validation : LCMS (m/z data) and HPLC retention times (e.g., 1.01 minutes under SQD-FA05 conditions) confirm purity and structural integrity .

How can researchers resolve discrepancies in reported HPLC retention times for carbamate derivatives under similar analytical conditions?

Classification: Advanced Research Question

Methodological Answer:

Discrepancies in retention times may arise from column aging, mobile phase composition, or instrument calibration. A systematic approach includes:

- Intra-/inter-day precision analysis : Adopt protocols from GC-FID studies on methyl carbamate, where intra-day RSD was 0.45% and inter-day RSD 0.28% .

- Standardized conditions : Use identical column batches (e.g., C18-SPE for carbamates) and pH-controlled mobile phases to reduce variability .

- Cross-lab validation : Compare results with published data from patents (e.g., EP 4 374 877 A2) to identify outliers .

What analytical techniques are critical for characterizing the structural and functional groups in this compound?

Classification: Basic Research Question

Methodological Answer:

- LCMS : Confirms molecular weight (e.g., m/z 1011 [M+H]+ for analogous compounds) and fragmentation patterns .

- HPLC : Assesses purity and retention behavior under gradient elution (e.g., SQD-FA05 method) .

- NMR : Distinguishes between N-methyl and O-methyl groups via H and C chemical shifts, as seen in ethyl carbamate derivatives .

- IR spectroscopy : Identifies carbamate C=O stretches (~1700 cm) and tosyl S=O vibrations (~1360/1170 cm) .

How do structural modifications (e.g., tosyl group replacement) influence the compound’s biological activity?

Classification: Advanced Research Question

Methodological Answer:

Structure-activity relationship (SAR) studies require:

- Functional group swapping : Replace tosyl with acetyl or benzyl groups to evaluate steric/electronic effects on receptor binding. For example, phenyl carbamate derivatives show altered affinity for CNS targets due to pyridine ring interactions .

- In vitro assays : Compare bioactivity (e.g., IC) of analogs like fentanyl methyl carbamate, where the carbamate group modulates opioid receptor binding .

- Computational modeling : Use molecular docking (e.g., PubChem’s 3D conformers) to predict interactions with targets like serotonin or dopamine receptors .

What strategies mitigate instability of carbamate derivatives during long-term storage?

Classification: Advanced Research Question

Methodological Answer:

- Temperature control : Store at -20°C in anhydrous solvents (e.g., ethyl acetate) to prevent hydrolysis, as demonstrated for fentanyl methyl carbamate .

- Lyophilization : Convert to stable salts (e.g., HCl salts) for hygroscopic compounds .

- Stability testing : Monitor degradation via accelerated aging studies (40°C/75% RH) and track impurities using HPLC-MS .

How should researchers address contradictory data in biological activity assays for this compound?

Classification: Advanced Research Question

Methodological Answer:

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. SH-SY5Y) to rule out cell-type-specific effects .

- Positive controls : Include reference compounds (e.g., piperine or evodiamine) to calibrate activity thresholds .

- Meta-analysis : Cross-reference data with patents (e.g., EP 4 374 877 A2) and PubChem bioactivity entries to identify consensus trends .

What are the safety and handling protocols for this compound given its structural similarity to neuroactive agents?

Classification: Basic Research Question

Methodological Answer:

- GHS compliance : Follow CLP regulations (EC No 1272/2008) for carbamates, including hazard labels (e.g., "Warning" for acute toxicity) .

- PPE : Use nitrile gloves and fume hoods during synthesis, as recommended for methyl (3-hydroxyphenyl)carbamate .

- Waste disposal : Neutralize acidic byproducts (e.g., HCl from deprotection) before disposal .

How can researchers design experiments to explore the compound’s potential as a prodrug?

Classification: Advanced Research Question

Methodological Answer:

- Enzymatic hydrolysis : Incubate with esterases or liver microsomes to assess carbamate cleavage, as done for ethyl carbamate derivatives .

- Pharmacokinetic profiling : Measure plasma stability and metabolite formation (e.g., via LC-MS/MS) in rodent models .

- Targeted delivery : Conjugate with PEG linkers (e.g., Fmoc-NH-PEG3-N3) to enhance solubility and tissue penetration .

What computational tools are recommended for predicting the compound’s physicochemical properties?

Classification: Basic Research Question

Methodological Answer:

- PubChem : Access computed properties like LogP, polar surface area, and hydrogen bond donors/acceptors .

- ChemAxon : Predict solubility and pKa values using structure-based algorithms .

- ADMET predictors : Use tools like SwissADME to estimate bioavailability and blood-brain barrier permeability .

How does the presence of the tosyl group influence the compound’s reactivity in further derivatization?

Classification: Advanced Research Question

Methodological Answer:

- Electrophilic susceptibility : The tosyl group acts as a leaving group in nucleophilic substitutions (e.g., SN2 reactions with amines) .

- Steric hindrance : Bulkier groups (e.g., tert-butyl) may reduce reaction rates, as observed in piperidine-functionalized carbamates .

- Protection strategies : Tosyl groups are stable under acidic conditions but removable via reductive cleavage (e.g., Na/NH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.